25,27-Dipropoxycalix[4]arene
Overview
Description
25,27-Bis(1-propyloxy)calixarene-26,28-diol is a calixarene derivative, a type of macrocyclic compound known for its ability to form host-guest complexes.
Preparation Methods
The synthesis of 25,27-Bis(1-propyloxy)calixarene-26,28-diol typically involves the alkylation of calixarene with 1-bromopropane in the presence of a base, followed by hydrolysis to introduce the diol groups. The reaction is usually carried out under nitrogen atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
25,27-Bis(1-propyloxy)calixarene-26,28-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The propyloxy groups can be substituted with other alkyl or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
25,27-Bis(1-propyloxy)calixarene-26,28-diol has several scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry for the formation of host-guest complexes.
Medicine: Investigated for its potential use in targeted drug delivery and as a molecular recognition agent.
Industry: Used in the development of sensors and separation processes due to its selective binding properties.
Mechanism of Action
The mechanism of action of 25,27-Bis(1-propyloxy)calixarene-26,28-diol involves its ability to form host-guest complexes with various molecules. The compound’s unique structure allows it to encapsulate guest molecules within its cavity, facilitating selective binding and recognition. This property is exploited in applications such as molecular recognition, drug delivery, and separation processes .
Comparison with Similar Compounds
25,27-Bis(1-propyloxy)calixarene-26,28-diol can be compared with other calixarene derivatives, such as:
- 25,27-Bis(2-propyloxy)calixarene-26,28-diol : Similar structure but with different alkyl groups, affecting its binding properties.
- 25,27-Bis(iso-propyloxy)calixarene-26,28-diol : Different isomeric form, leading to variations in its chemical reactivity and applications.
- 25,27-Bis(1-butoxy)calix arene-26,28-diol : Longer alkyl chains, which may influence its solubility and host-guest interactions .
The uniqueness of 25,27-Bis(1-propyloxy)calixarene-26,28-diol lies in its specific alkyl groups and diol functionalities, which provide distinct chemical and physical properties compared to other calixarene derivatives.
Properties
IUPAC Name |
26,28-dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,27-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O4/c1-3-17-37-33-27-13-7-14-28(33)20-24-10-6-12-26(32(24)36)22-30-16-8-15-29(34(30)38-18-4-2)21-25-11-5-9-23(19-27)31(25)35/h5-16,35-36H,3-4,17-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYQEKZDWWUIQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC1=CC=C2)OCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369926 | |
Record name | 26,28-Dipropoxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143406-35-3, 162301-48-6 | |
Record name | stereoisomer of 26,28-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,27-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143406-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 26,28-Dipropoxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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